2,4,5-Trichlorophenyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorophenyl trichloroacetate: is an organochlorine compound with the molecular formula C8H2Cl6O2 and a molecular weight of 342.818 g/mol . This compound is known for its applications in various chemical processes and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4,5-Trichlorophenyl trichloroacetate typically involves the reaction of 2,4,5-Trichlorophenol with trichloroacetyl chloride . The reaction is carried out in the presence of a base, such as pyridine , to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to avoid the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichlorophenyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form and .
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution Reactions: Common reagents include and under mild to moderate temperatures.
Major Products:
Hydrolysis: Produces and .
Substitution Reactions: Produces substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,4,5-Trichlorophenyl trichloroacetate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of herbicides and fungicides .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated phenyl derivatives on biological systems
Industry: Industrially, it is used in the production of pesticides and plasticizers . Its stability and reactivity make it a valuable compound in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl trichloroacetate involves its interaction with biological molecules. It can act as an enzyme inhibitor by binding to active sites of enzymes, thereby blocking their activity. This property is particularly useful in the development of herbicides and fungicides, where it inhibits the growth of unwanted plants and fungi .
Comparison with Similar Compounds
- 2,4,5-Trichlorophenol
- 2,4,5-Trichlorophenoxyacetic acid
- 2,4,6-Trichlorophenol
Comparison: 2,4,5-Trichlorophenyl trichloroacetate is unique due to its trichloroacetate group , which imparts distinct chemical properties compared to other chlorinated phenyl compounds. This group enhances its reactivity in substitution reactions and its ability to form stable complexes with various nucleophiles .
Properties
CAS No. |
25438-23-7 |
---|---|
Molecular Formula |
C8H2Cl6O2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H2Cl6O2/c9-3-1-5(11)6(2-4(3)10)16-7(15)8(12,13)14/h1-2H |
InChI Key |
REMBFCXQZGOYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.